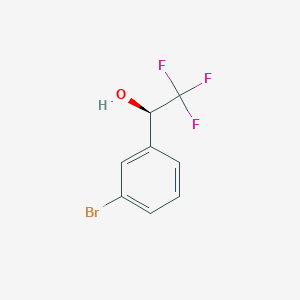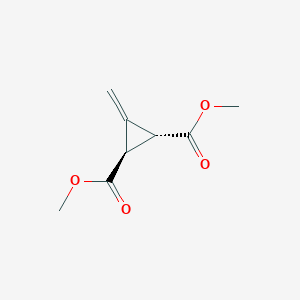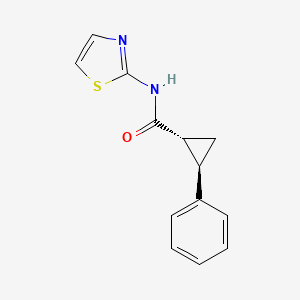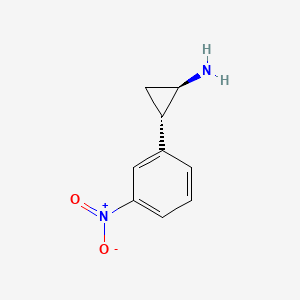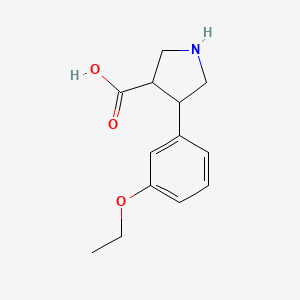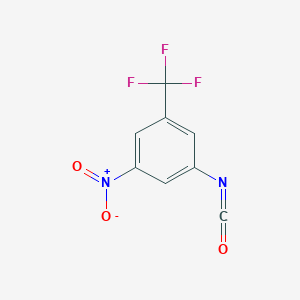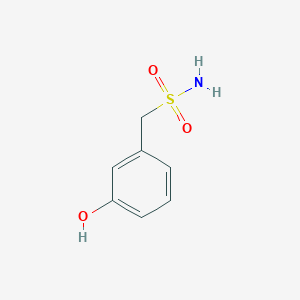
(3-Hydroxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a hydroxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic substitution, where the amine group of 3-hydroxyaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxyphenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process . The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: A widely used antibiotic.
Ampiroxicam: An anti-inflammatory drug with a sulfonamide group.
Uniqueness: (3-Hydroxyphenyl)methanesulfonamide is unique due to the presence of both a hydroxy group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets .
Eigenschaften
Molekularformel |
C7H9NO3S |
|---|---|
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
(3-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4,9H,5H2,(H2,8,10,11) |
InChI-Schlüssel |
SOOWUZGULWCECX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
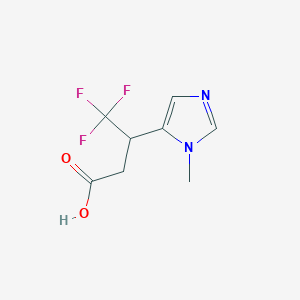
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
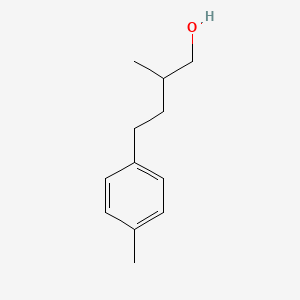
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)

